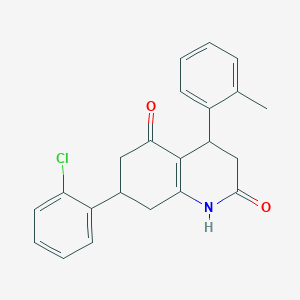
8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
“8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Moiety: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Formation of the Benzothiazole Ring: This can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Final Coupling and Chlorination: The final steps would involve coupling the benzothiazole and quinoline derivatives, followed by chlorination to introduce the chlorine atom.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and quinoline rings.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a fluorescent probe for imaging studies.
Medicine
Medicinal chemistry applications could include its use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of “8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Benzothiazole Derivatives: Compounds such as riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
“8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is unique due to its specific combination of functional groups and ring systems, which might confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
8-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4OS/c1-13-6-4-10-19-20(13)27-23(30-19)28-22(29)15-12-18(17-9-2-3-11-25-17)26-21-14(15)7-5-8-16(21)24/h2-12H,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHARYSAOBIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4789290.png)
![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B4789295.png)
![N-(2-furylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4789296.png)
![N-cyclopropyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4789299.png)

![2,4-diamino-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B4789319.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B4789323.png)
![2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4789328.png)
![4-tert-Butyl-N-[1-(morpholine-4-carbonyl)-2-thiophen-2-yl-vinyl]-benzamide](/img/structure/B4789331.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4789344.png)



![ETHYL 2-({5-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4789379.png)
